molecular formula C11H13F2N B13642278 n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine

n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine

Cat. No.: B13642278
M. Wt: 197.22 g/mol
InChI Key: LIOUYXMVGBWMOJ-UHFFFAOYSA-N
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Description

N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine typically involves the reaction of 2,4-difluorophenylacetaldehyde with allylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)prop-2-en-1-amine
  • 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine
  • N-[1-(2,4-Difluorophenyl)ethyl]-1-(propan-2-yl)piperidin-4-amine

Uniqueness

N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H13F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h3-5,7-8,14H,1,6H2,2H3

InChI Key

LIOUYXMVGBWMOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCC=C

Origin of Product

United States

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